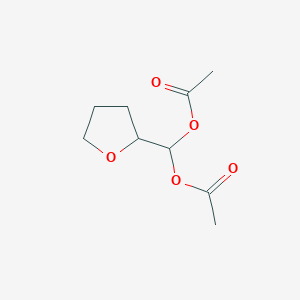
Tetrahydrofuran-2-ylmethanediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofuran-2-ylmethanediyl diacetate is a chemical compound with the molecular formula C9H14O5. It is a derivative of tetrahydrofuran, a cyclic ether, and is characterized by the presence of two acetate groups attached to the tetrahydrofuran ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-2-ylmethanediyl diacetate typically involves the reaction of tetrahydrofuran with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion. The process can be summarized as follows:
Starting Materials: Tetrahydrofuran and acetic anhydride.
Catalyst: A strong acid such as sulfuric acid or a Lewis acid like zinc chloride.
Reaction Conditions: The reaction is carried out at a controlled temperature, typically between 0-25°C, to prevent side reactions.
Product Isolation: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrofuran-2-ylmethanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Tetrahydrofuran-2-ylmethanediyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tetrahydrofuran-2-ylmethanediyl diacetate involves its interaction with various molecular targets. The acetate groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The tetrahydrofuran ring can act as a ligand, coordinating with metal ions and influencing their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether without the acetate groups.
2,5-Dimethyltetrahydrofuran: A derivative with methyl groups instead of acetate groups.
Tetrahydrofuran-2-carboxylic acid: A carboxylic acid derivative of tetrahydrofuran.
Uniqueness
Tetrahydrofuran-2-ylmethanediyl diacetate is unique due to the presence of two acetate groups, which impart distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
5331-61-3 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
[acetyloxy(oxolan-2-yl)methyl] acetate |
InChI |
InChI=1S/C9H14O5/c1-6(10)13-9(14-7(2)11)8-4-3-5-12-8/h8-9H,3-5H2,1-2H3 |
Clé InChI |
DCUUBHPLMUQTIV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1CCCO1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



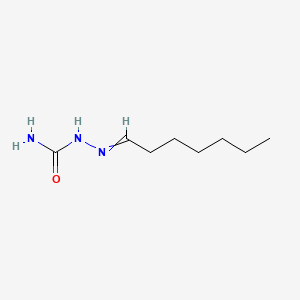
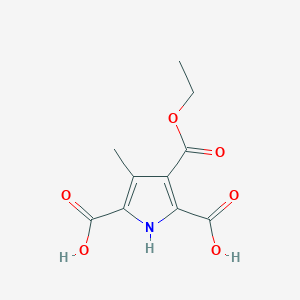
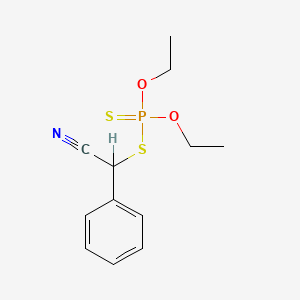

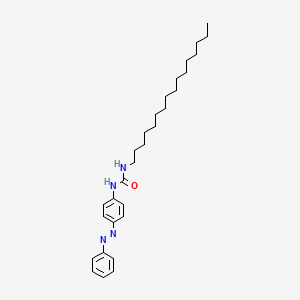
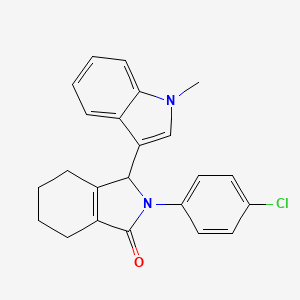

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
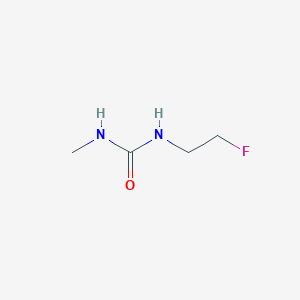

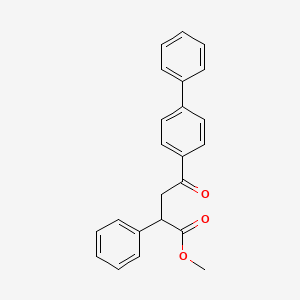
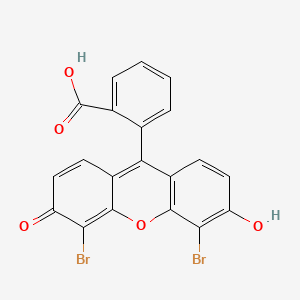
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
